Benzo[f][1]benzothieno[3,2-b]quinoline
Benzo[f][1]benzothieno[3,2-b]quinoline
Brand Name:
Vulcanchem
CAS No.:
1491-10-7
VCID:
VC20941922
InChI:
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H
SMILES:
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54
Molecular Formula:
C19H11NS
Molecular Weight:
285.4 g/mol
Benzo[f][1]benzothieno[3,2-b]quinoline
CAS No.: 1491-10-7
Cat. No.: VC20941922
Molecular Formula: C19H11NS
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1491-10-7 |
|---|---|
| Molecular Formula | C19H11NS |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 10-thia-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
| Standard InChI | InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H |
| Standard InChI Key | VXAKDCGUCHZXLG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator